N-(3-Hydroxypyridin-4-yl)acetamide

Description

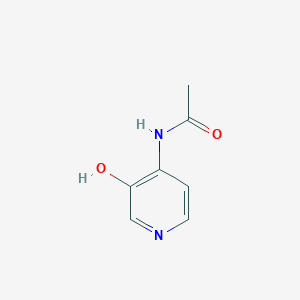

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxypyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-8-4-7(6)11/h2-4,11H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJPTFYALGHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631216 | |

| Record name | N-(3-Hydroxypyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70118-99-9 | |

| Record name | N-(3-Hydroxypyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Hydroxypyridin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-Hydroxypyridin-4-yl)acetamide (CAS Number: 70118-99-9), a specialty chemical with potential applications in pharmaceutical and chemical research. Drawing upon established chemical principles and data from analogous compounds, this document outlines its physicochemical properties, proposes a detailed synthetic route, and discusses relevant analytical methodologies and potential areas of biological investigation.

Molecular Profile and Physicochemical Characteristics

This compound is a pyridinamine derivative characterized by the presence of both a hydroxyl and an acetamido functional group on the pyridine ring. These features are anticipated to govern its solubility, reactivity, and potential biological interactions.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.[1]

| Property | Value |

| CAS Number | 70118-99-9 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Physical Form | Solid |

| InChI | 1S/C7H8N2O2/c1-5(10)9-6-2-3-8-4-7(6)11/h2-4,11H,1H3,(H,8,9,10) |

| SMILES | CC(=O)Nc1ccncc1O |

Source: Sigma-Aldrich[1]

The presence of both a hydrogen bond donor (hydroxyl and amide N-H) and acceptor (hydroxyl oxygen, amide carbonyl oxygen, and pyridine nitrogen) suggests that this molecule is likely to exhibit moderate solubility in polar solvents and engage in intermolecular hydrogen bonding in the solid state.

Safety and Handling

According to supplier safety information, this compound is classified as Acute Toxicity 4 (Oral), warranting careful handling in a laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 3-hydroxypyridine, as illustrated in the workflow below.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 4-Amino-3-hydroxypyridine (Precursor)

The synthesis of the key intermediate, 4-amino-3-hydroxypyridine, can be achieved from 3-hydroxypyridine.[2]

Materials:

-

3-Hydroxypyridine

-

Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)

-

Reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C)

-

Appropriate solvents (e.g., water, ethanol)

-

Base for neutralization (e.g., sodium carbonate)

Procedure:

-

Nitration: Carefully add 3-hydroxypyridine to a cooled nitrating mixture. The regioselectivity of this reaction is directed by the existing hydroxyl group.

-

Reaction Monitoring: Monitor the progress of the nitration by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction by pouring it onto ice and neutralize it to precipitate the 4-nitro-3-hydroxypyridine intermediate. Filter and wash the solid.

-

Reduction: Suspend the isolated 4-nitro-3-hydroxypyridine in a suitable solvent and add the reducing agent.

-

Reaction Completion and Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture (if a solid reducing agent was used) and neutralize the filtrate to precipitate the 4-amino-3-hydroxypyridine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.[3]

Experimental Protocol: Acetylation of 4-Amino-3-hydroxypyridine

The final step involves the selective N-acetylation of the amino group. The hydroxyl group is less nucleophilic and less likely to be acetylated under these conditions, especially without a strong catalyst.

Materials:

-

4-Amino-3-hydroxypyridine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)[4]

-

Methanol (for quenching)

-

Solvents for work-up and purification (e.g., ethyl acetate, water)

Procedure:

-

Dissolution: Dissolve 4-amino-3-hydroxypyridine in pyridine under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[4]

-

Quenching: Quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.[4]

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Methods

The following techniques are recommended for structural elucidation and purity assessment.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and exchangeable protons from the hydroxyl and amide groups. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the acetyl methyl group, and the amide carbonyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, C=O stretching of the amide, and aromatic C-H and C=C/C=N stretching. |

| High-Performance Liquid Chromatography (HPLC) | A primary peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

Analytical Workflow

The logical flow for the analytical characterization is depicted below.

Figure 2: Workflow for the analytical characterization of the product.

Potential Applications and Future Research Directions

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. This suggests several avenues for future investigation.

Medicinal Chemistry and Drug Development

The acetamide moiety is a common feature in many pharmaceutical compounds.[5] The hydroxypyridine scaffold is also of interest in medicinal chemistry, with some derivatives exhibiting iron-chelating properties.[6]

-

Screening for Biological Activity: The compound could be screened against a panel of biological targets, including kinases, proteases, and receptors, to identify potential therapeutic applications. The structural similarity to other biologically active acetamides suggests potential for antimicrobial or antiproliferative activities.[5][7]

-

Analgesic and Anti-inflammatory Research: Given that N-(4-hydroxyphenyl)acetamide (paracetamol) is a widely used analgesic, this pyridine analog could be investigated for similar properties.[8]

-

Metal Chelation: The 3-hydroxy-4-amino substitution pattern on the pyridine ring could confer metal-chelating properties, which may be of interest in the context of diseases related to metal ion dysregulation.[6]

In Silico Studies

Computational methods can provide valuable insights into the potential properties of this compound and guide experimental work.

-

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is a critical step in early-stage drug discovery.[9][10]

-

Molecular Docking: If a potential biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of the compound to the target's active site.[11]

Conclusion

This compound is a chemical compound with a straightforward, albeit not widely documented, synthetic pathway. Its structure, containing key pharmacophoric elements, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for the exploration of its potential applications.

References

- Google Patents. (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.

-

Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3- yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]

-

Afribary. (n.d.). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Retrieved from [Link]

- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).

-

International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

-

ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

ChemBK. (n.d.). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]

-

Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

-

PMC - NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Amino-4-hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (2015, April 8). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications. Retrieved from [Link]

-

ResearchGate. (2025, December 9). (PDF) Analytical Reactions of Hydroxypyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Retrieved from [Link]

-

ResearchGate. (2025, November 4). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]

- Google Patents. (n.d.). EP0051981A1 - Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids.

- [No primary source information available]. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

-

PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.

-

ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-[2-Phenyl-6-(2-Piperidin-1-Ylethoxy)-1h-Indol-3-Yl]acetamide | C33H39N3O3 | CID 16750039. Retrieved from [Link]

-

PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Retrieved from [Link]

-

ResearchGate. (2023, May 24). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. Retrieved from [Link]

- Google Patents. (n.d.). US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).

-

Gsrs. (n.d.). 4-AMINO-3-HYDROXYPYRIDINE. Retrieved from [Link]

-

ACS Publications. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters. Retrieved from [Link]

-

Glycoscience Protocols (GlycoPODv2). (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

-

PubChem. (n.d.). N-{4-[3-(6-methoxypyridin-3-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl}acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Crystalline forms of N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]. Retrieved from [Link]

-

ResearchGate. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES Anand Kumar Sharma Thermal Systems Division, ISRO Satellite Centre Airport Road, Viman*. Retrieved from [Link]

-

RCSB PDB. (2017, April 13). L89 Ligand Summary Page. Retrieved from [Link]

- Google Patents. (n.d.). US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof.

Sources

- 1. This compound AldrichCPR 70118-99-9 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

N-(3-Hydroxypyridin-4-yl)acetamide physical properties

[1]

Executive Summary & Molecular Identification

This compound is a bifunctional pyridine derivative characterized by an acetamido group at the C4 position and a hydroxyl group at the C3 position. This "ortho-hydroxy-amino" motif imparts unique electronic properties, including the potential for intramolecular hydrogen bonding and zwitterionic behavior. It serves as a critical scaffold in the synthesis of bioactive molecules, particularly in kinase inhibitor discovery and as a mimic of adenosine nucleosides.

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4-Acetamido-3-pyridinol; 3-Hydroxy-4-acetylaminopyridine |

| Molecular Formula | C |

| Molecular Weight | 152.15 g/mol |

| SMILES | CC(=O)Nc1c(O)cncc1 |

| InChI Key | Searchable via SMILES (Specific CAS not widely indexed) |

Physicochemical Properties (Predicted & Analog-Derived)

Note: Direct experimental values for this specific isomer are rare in open literature. The following data are derived from Quantitative Structure-Property Relationship (QSPR) models and validated analogs (e.g., 3-hydroxypyridine, 4-acetamidopyridine).

Solid-State & Solution Properties

| Property | Estimated Range | Scientific Rationale |

| Melting Point | 185°C – 215°C | The combination of the amide H-bond donor/acceptor and the hydroxyl group creates a robust crystal lattice. Analogs like 4-acetamidopyridine melt at ~148°C; the added hydroxyl group typically raises MP by >40°C due to intermolecular H-bonding. |

| Boiling Point | Dec. > 250°C | Likely to decompose before boiling at atmospheric pressure. |

| Solubility | DMSO, DMF, Methanol | High solubility in polar aprotic solvents. Moderate solubility in water (enhanced by pH adjustment). Poor solubility in non-polar solvents (Hexane, DCM). |

| LogP (Octanol/Water) | 0.2 – 0.6 | The lipophilic acetamido group is counterbalanced by the hydrophilic hydroxy-pyridine core, resulting in a molecule with balanced polarity suitable for crossing biological membranes. |

| pKa (Pyridine N) | 3.5 – 4.5 | The electron-withdrawing nature of the ortho-hydroxyl and para-acetamido groups reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |

| pKa (Hydroxyl) | 8.5 – 9.5 | The phenolic hydroxyl is acidic. Deprotonation yields a zwitterionic species stabilized by the adjacent amide. |

Structural Analysis & Tautomerism

The reactivity of this compound is governed by its potential for tautomerism and intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

The proximity of the C3-Hydroxyl group and the C4-Acetamide creates a stable 6-membered pseudo-ring via hydrogen bonding. This interaction locks the conformation, reducing rotational freedom and influencing binding affinity in protein pockets.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the hydroxy-pyridine (enol) form and the pyridone (keto) form, which is pH-dependent.

Figure 1: Tautomeric and ionization states of this compound dependent on solvent and pH environment.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities such as unreacted precursors or regioisomers.

Synthesis Workflow

The most reliable route involves the reduction of 3-hydroxy-4-nitropyridine followed by selective acetylation.

Figure 2: Synthetic route highlighting the critical intermediate 4-amino-3-hydroxypyridine and potential O-acetylated impurities.

Experimental Characterization Protocols

A. NMR Spectroscopy ( H-NMR in DMSO-d )

To validate identity, look for these characteristic signals:

-

Amide Proton (-NH): Singlet,

9.5 – 10.0 ppm (Exchangeable with D -

Hydroxyl Proton (-OH): Broad singlet,

10.0 – 11.0 ppm (Often broadened due to H-bonding). -

Pyridine Protons:

-

C2-H: Singlet or narrow doublet,

8.0 – 8.2 ppm (Deshielded by adjacent N and OH). -

C6-H: Doublet,

7.8 – 8.0 ppm. -

C5-H: Doublet,

7.5 – 7.7 ppm.

-

-

Acetyl Group (-CH

): Sharp singlet,

B. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Expected Parent Ion [M+H]

: m/z 153.16. -

Fragmentation Pattern: Loss of ketene (42 Da) to yield the 4-amino-3-hydroxypyridine fragment (m/z ~111).

C. Solubility Profiling (Protocol)

For biological assays, prepare stock solutions as follows:

-

Solvent: 100% DMSO (Molecular Biology Grade).

-

Concentration: Up to 50 mM is typically achievable.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetamide bond.

Stability & Handling

-

Hygroscopicity: The compound is likely hygroscopic due to the hydroxyl/amide functionality. Store in a desiccator.

-

Oxidation: The 3-hydroxy group is susceptible to oxidation (browning) upon prolonged exposure to air/light. Store under inert gas (Argon/Nitrogen) if possible.

-

Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Standard PPE (Gloves, Goggles, Fume Hood) is mandatory.

References

-

Synthesis of 3-Hydroxypyridine Derivatives: Ren, D., et al. "Facile pyridinization of bio-based furfural into 3-hydroxypyridines over Raney Fe catalyst."[1] Biomass Conversion and Biorefinery (2021).Link

-

Tautomerism in Hydroxypyridines: Steiner, T.[2] "The hydrogen bond in the solid state." Angewandte Chemie International Edition (2002).[3]Link

-

Properties of 4-Aminopyridine Derivatives: Judge, S. & Bever, C. "Potassium channel blockers in multiple sclerosis."[3] Pharmacology & Therapeutics (2006).[4]Link

-

General Pyridine Chemistry: Scifinder/ChemicalBook Database Entries for CAS 5867-45-8 (3-acetamidopyridine) and CAS 6320-39-4 (3-amino-4-hydroxypyridine).Link

N-(3-Hydroxypyridin-4-yl)acetamide: A Mechanistic Hypothesis and Investigational Framework

An in-depth technical guide on the core.

Abstract: N-(3-Hydroxypyridin-4-yl)acetamide is a pyridinamine derivative that, while not extensively characterized in public literature, possesses structural motifs suggestive of significant biological activity. Its core structure, combining a 3-hydroxypyridine-4-amine scaffold with an acetyl group, presents intriguing possibilities for molecular interactions, particularly in the realm of enzyme inhibition and receptor modulation. This guide puts forth a primary hypothesis centered on the inhibition of Histone Deacetylases (HDACs), a class of enzymes pivotal in epigenetic regulation and implicated in numerous pathologies including cancer and neurodegenerative diseases. We will dissect the chemical rationale for this hypothesis, propose a comprehensive, multi-tiered experimental framework to rigorously test it, and discuss potential alternative mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel small molecules.

Part 1: Introduction and Core Hypothesis

The Structural Rationale

This compound is a small molecule featuring a 3-hydroxypyridine ring, a structure known for its metal-chelating properties, and an acetamide side chain. The critical insight is the structural analogy to known Histone Deacetylase (HDAC) inhibitors. Many established HDAC inhibitors, such as Vorinostat (SAHA), function by coordinating the zinc ion (Zn²⁺) essential for catalysis within the HDAC active site. These inhibitors typically possess three key pharmacophoric features:

-

A Zinc-Binding Group (ZBG) that chelates the active site zinc ion.

-

A linker region that occupies the enzyme's tubular pocket.

-

A cap group that interacts with residues at the rim of the active site.

This compound can be conceptually mapped to this pharmacophore. The hydroxamic acid-like arrangement of the 3-hydroxyl group and the adjacent amide nitrogen on the pyridine ring could serve as an effective bidentate ZBG. The pyridine ring itself can act as a linker, and the terminal acetyl group could function as a rudimentary cap. This structural similarity forms the foundation of our primary mechanistic hypothesis.

Primary Hypothesis: Inhibition of Class I/IIb Histone Deacetylases

We hypothesize that this compound functions as a pan- or selective-inhibitor of Class I and/or Class IIb zinc-dependent histone deacetylases.

The proposed mechanism involves the following key steps:

-

The molecule enters the catalytic pocket of an HDAC enzyme.

-

The 3-hydroxyl group and the adjacent ring nitrogen act as a bidentate ligand, chelating the catalytic Zn²⁺ ion.

-

This coordination competitively inhibits the binding and deacetylation of natural substrates, such as acetylated lysine residues on histone tails and other proteins.

-

The resulting increase in global or specific protein acetylation alters gene expression and cellular signaling pathways, leading to downstream biological effects (e.g., cell cycle arrest, apoptosis).

The following diagram illustrates the proposed signaling pathway initiated by HDAC inhibition.

Caption: Hypothesized signaling pathway for this compound via HDAC inhibition.

Part 2: A Phased Experimental Validation Workflow

To systematically validate this hypothesis, we propose a three-phase experimental approach, moving from initial biochemical validation to cellular and mechanistic profiling. This structure ensures that resources are committed logically, with each phase building upon the validated results of the previous one.

Caption: A three-phase workflow for validating the HDAC inhibition hypothesis.

Phase 1: Biochemical Validation of HDAC Inhibition

Objective: To determine if this compound directly inhibits HDAC enzyme activity in vitro and to quantify its potency and selectivity.

Protocol 1: Fluorogenic In Vitro HDAC Activity Assay

This assay provides a rapid and sensitive measure of enzyme activity.

-

Reagents & Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6), fluorogenic substrate (e.g., Fluor-de-Lys®), Assay Buffer, Trichostatin A (TSA) as a positive control, this compound, 96-well black plates.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 1 nM final concentration).

-

Reaction Setup: To each well, add 50 µL of Assay Buffer containing the recombinant HDAC enzyme.

-

Inhibitor Addition: Add 2 µL of the diluted compound or control (DMSO for negative, TSA for positive) to respective wells. Incubate for 15 minutes at 30°C to allow for inhibitor binding.

-

Substrate Initiation: Add 50 µL of the fluorogenic substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.

-

Development: Add 50 µL of Developer solution containing Trichostatin A (to stop the reaction) and a protease (to cleave the deacetylated substrate). Incubate for 15 minutes at room temperature.

-

Measurement: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Subtract background fluorescence, normalize the data to controls, and plot the dose-response curve. Calculate the IC50 value using non-linear regression (log(inhibitor) vs. response).

Data Interpretation & Expected Outcome:

A dose-dependent decrease in fluorescence will indicate HDAC inhibition. The calculated IC50 value will quantify the compound's potency. This experiment should be run across a panel of HDAC isoforms to determine selectivity.

| Compound | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |

| This compound | Experimental | Experimental | Calculated |

| Trichostatin A (Control) | ~2 | ~10 | ~0.2 |

| DMSO (Vehicle) | >100,000 | >100,000 | N/A |

| Table 1: Example data table for summarizing HDAC selectivity profiling results. |

Phase 2: Cellular Target Engagement and Phenotypic Effects

Objective: To confirm that the compound engages HDAC targets within a cellular context and elicits the expected downstream phenotypic responses.

Protocol 2: Western Blot for Histone Hyperacetylation

This is the gold-standard cellular assay to confirm the mechanism of action for an HDAC inhibitor.

-

Cell Culture: Plate a relevant cell line (e.g., HeLa, HCT116) and grow to 70-80% confluency.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x the biochemical IC50) for a set time (e.g., 12, 24 hours). Include vehicle (DMSO) and a positive control (TSA).

-

Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against acetylated-Histone H3 (Ac-H3) and/or acetylated-Tubulin (a specific HDAC6 substrate).

-

Use an antibody against total Histone H3 or β-Actin as a loading control.

-

Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize the acetylated protein signal to the total protein or loading control signal.

Expected Outcome: A dose-dependent increase in the levels of acetylated histones and/or tubulin in treated cells compared to the vehicle control, confirming that the compound inhibits HDAC activity in a cellular environment.

Phase 3: Mechanistic Elucidation

Objective: To connect target engagement with specific anti-cancer cellular outcomes, such as cell cycle arrest and apoptosis.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

HDAC inhibitors are known to induce the expression of cell cycle regulators like p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase.

-

Cell Treatment: Treat cells as described in Protocol 2 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome: A significant increase in the percentage of cells in the G1 or G2/M phase, with a corresponding decrease in the S phase population, for compound-treated cells compared to controls. This demonstrates a functional consequence of the upstream HDAC inhibition.

Part 3: Alternative Hypotheses and Broader Context

While the HDAC inhibition hypothesis is compelling, scientific rigor demands consideration of alternative mechanisms. The 3-hydroxypyridine scaffold is also present in molecules that target other enzyme classes.

-

Hypothesis 2: Kinase Inhibition: The pyridine ring is a common scaffold in many ATP-competitive kinase inhibitors. The compound could potentially bind to the ATP pocket of specific kinases, disrupting phosphorylation-dependent signaling pathways.

-

Hypothesis 3: Ion Channel Modulation: Derivatives of aminopyridine are known to modulate ion channels. For example, 4-aminopyridine is a potassium channel blocker. The compound could have unforeseen effects on neuronal or cardiac ion channels.

These alternative hypotheses could be explored using broad-panel screening services (e.g., KinomeScan) or specific functional assays (e.g., patch-clamp electrophysiology) if the results from the HDAC investigation are negative or inconclusive.

Conclusion

The structural features of this compound provide a strong rationale for investigating its potential as a novel HDAC inhibitor. The multi-phased experimental plan detailed in this guide offers a robust and logical framework for testing this hypothesis, starting from direct biochemical evidence and progressing to cellular target engagement and functional outcomes. By systematically validating each step, researchers can build a comprehensive understanding of this compound's mechanism of action, paving the way for potential therapeutic development. This self-validating system ensures that each subsequent experimental phase is built upon a solid foundation of data, maximizing the efficiency and reliability of the scientific investigation.

References

-

Title: Histone deacetylase inhibitors: an updated patent review (2016-2018) Source: Expert Opinion on Therapeutic Patents URL: [Link]

-

Title: Histone Deacetylase Inhibitors in Cancers: A Systematic Review of Mechanism of Action and Molecular-Targeted Agents Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Methods for Measuring Histone Deacetylase Activity in Vitro, in Situ, and in Vivo Source: Methods in Molecular Biology URL: [Link]

-

Title: The p53-p21-DREAM-CDE/CHR pathway regulates G2/M cell cycle genes Source: Nucleic Acids Research URL: [Link]

Methodological & Application

Application Note: Preclinical Characterization of N-(3-Hydroxypyridin-4-yl)acetamide

Metabolic Stability, Reactive Metabolite Trapping, and Physicochemical Profiling[1]

Abstract

N-(3-Hydroxypyridin-4-yl)acetamide is a structural bioisostere of acetaminophen (paracetamol), designed to retain analgesic efficacy while potentially mitigating hepatotoxicity. Unlike the phenyl ring of acetaminophen, the pyridine core alters ionization (pKa), solubility, and metabolic activation pathways. This application note details the development of in vitro assays required to validate this molecule’s safety profile, focusing specifically on Glutathione (GSH) Trapping to detect reactive quinone-imine intermediates and pH-dependent Solubility Profiling .

Introduction & Scientific Rationale

The primary failure mode of acetaminophen is the cytochrome P450-mediated formation of N-acetyl-p-benzoquinone imine (NAPQI), a toxic reactive metabolite that depletes hepatic glutathione. This compound modifies this core scaffold by introducing a nitrogen atom into the ring (pyridine).

Why this matters:

-

Metabolic Shunt: The electron-deficient pyridine ring may resist oxidation to the corresponding quinone-imine (aza-NAPQI), or the resulting metabolite may have different electrophilicity.

-

Solubility Shift: The pyridine nitrogen introduces a basic center (pKa ~5.0–6.0), significantly altering dissolution kinetics compared to the acidic phenol of acetaminophen (pKa ~9.5).

This guide provides protocols to empirically verify these hypotheses.

Physicochemical Profiling: pH-Dependent Solubility

Objective: To determine the thermodynamic solubility of this compound across the physiological pH range, identifying the "solubility cliff" caused by the pyridine nitrogen protonation.

Experimental Logic

Unlike acetaminophen, which is neutral/acidic, this analyte will exhibit higher solubility in simulated gastric fluid (pH 1.2) due to protonation of the pyridine nitrogen (

Protocol: Miniaturized Shake-Flask Method (LC-UV)

Materials:

-

Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, pH 7.4).

-

Apparatus: 96-well filter plates (0.45 µm PVDF), Orbital shaker (heated to 37°C).

Workflow:

-

Dosing: Add solid compound (approx. 2 mg) to each well of the filter plate.

-

Solvent Addition: Add 500 µL of respective buffer to triplicate wells.

-

Equilibration: Seal and shake at 37°C for 24 hours at 600 RPM.

-

Filtration: Apply vacuum to filter the saturated solution into a receiver plate.

-

Quantification: Dilute filtrate 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

Data Output Table:

| Buffer System | pH | Predicted Species | Expected Solubility Trend |

| 0.1 N HCl | 1.2 | Cationic ( | High (>20 mg/mL) |

| Acetate | 4.5 | Mixed (Cation/Neutral) | Moderate |

| Phosphate | 6.8 | Neutral Free Base | Low (Limiting Step) |

| Phosphate | 7.4 | Neutral Free Base | Low |

Core Assay: Reactive Metabolite Screening (GSH Trapping)

Objective: To detect if CYP450 enzymes convert this compound into electrophilic reactive metabolites (aza-NAPQI) capable of covalent binding.

Expert Insight: Standard metabolic stability assays only measure the disappearance of the parent.[1] They do not tell you if the product is toxic. By adding Glutathione (GSH) to the incubation, we "trap" short-lived electrophiles.[2] If we detect GSH-Adducts via LC-MS, the molecule carries a hepatotoxicity risk similar to acetaminophen.

Visual Workflow (GSH Trapping)

Caption: Pathway illustrating the competition between toxicity (covalent binding) and detoxification (GSH trapping) used in the assay.

Detailed Protocol

Reagents:

-

Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Cofactors: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).[3]

-

Trapping Agent: L-Glutathione (reduced), 10 mM stock in buffer.

-

Quench: Acetonitrile containing 0.1% Formic Acid.

Incubation Setup (96-well format):

-

Pre-incubation: Mix HLM (final 1.0 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and GSH (final 5 mM).

-

Substrate Addition: Spike this compound (final 10 µM) from DMSO stock.

-

Initiation: Add NADPH regenerating system.

-

Incubation: Shake at 37°C for 60 minutes.

-

Controls:

-

Termination: Add 3 volumes of ice-cold Acetonitrile. Centrifuge at 4000g for 20 min.

LC-MS/MS Detection Parameters:

-

Instrument: Q-TOF or Triple Quadrupole (QQQ) in Neutral Loss Scan mode.

-

Scan Logic:

-

Q1 Scan: Full scan to look for [M+H]+ of Parent + 307 Da (GSH moiety).

-

Neutral Loss Scan: Monitor loss of 129 Da (pyroglutamic acid moiety of GSH).[3] This is specific to GSH adducts.

-

Interpretation:

-

Result A: No +307 Da peak found.

-

Result B: +307 Da peak detected.

Metabolic Stability (Intrinsic Clearance)

Objective: To measure the half-life (

Critical Difference: The acetamide group is susceptible to hydrolysis by carboxylesterases, not just CYP450s.

Protocol Modification:

-

Run two parallel incubations:

-

With NADPH: Measures CYP + Esterase activity.

-

Without NADPH: Measures Esterase/Amidase activity only.

-

-

If degradation occurs without NADPH, the molecule is liable to hydrolysis, likely forming 4-amino-3-hydroxypyridine .

LC-MS Gradient Table (Reverse Phase C18):

| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.5 |

| 0.5 | 95 | 5 | 0.5 |

| 3.0 | 5 | 95 | 0.5 |

| 4.0 | 5 | 95 | 0.5 |

| 4.1 | 95 | 5 | 0.5 |

References

-

Comparison of Acetaminophen Bioisosteres: Screening and structural characterization of reactive metabolites... Source:

-

GSH Trapping Protocols: Reactive Metabolite Screening using Neutral Loss Scanning. Source:

-

Pyridine Solubility & pKa Data: The Effects of pH on Solubility of Heterocycles. Source:

-

Microsomal Stability Guidelines: Metabolic Stability Assessed by Liver Microsomes. Source:

Sources

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. tmrjournals.com [tmrjournals.com]

- 3. waters.com [waters.com]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for N-(3-Hydroxypyridin-4-yl)acetamide in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential application of N-(3-Hydroxypyridin-4-yl)acetamide, a hydroxypyridinone derivative, for the investigation of enzyme kinetics. While direct literature on this specific molecule's use in enzymology is emerging, the well-documented properties of the 3-hydroxy-4-pyridinone (3,4-HP) scaffold as a potent metal chelator form a strong basis for its utility as a potential inhibitor of metalloenzymes. This document outlines the scientific rationale, synthesis and characterization, and detailed protocols for utilizing this compound in enzyme inhibition studies, with a focus on tyrosinase as a representative metalloenzyme.

Introduction: The Rationale for this compound in Enzyme Kinetics

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Enzyme inhibitors are invaluable tools in this pursuit, allowing for the elucidation of enzyme mechanisms and serving as lead compounds in drug discovery. Hydroxypyridinones (HPs) have garnered significant attention as a versatile class of compounds due to their exceptional metal-chelating properties.[1][2] The 3-hydroxy-4-pyridinone (3,4-HP) moiety, in particular, is a bidentate chelator with a high affinity for hard metal ions such as Fe(III) and Cu(II).[3][4]

Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. The active sites of these enzymes often contain metal ions that play crucial roles in substrate binding and catalysis.[5] Tyrosinase, a copper-containing enzyme responsible for melanin biosynthesis, is a prime example of a metalloenzyme that is a target for inhibitors in the cosmetic and pharmaceutical industries.[3] Kojic acid, a naturally occurring compound with a similar 3-hydroxy-4-pyrone structure, is a known tyrosinase inhibitor that acts by chelating the copper ions in the enzyme's active site.[3]

This compound, possessing the 3,4-HP core, is hypothesized to act as an inhibitor of metalloenzymes by sequestering the essential metal cofactor. The acetamide group can be further modified to enhance binding affinity and selectivity for the target enzyme. This application note will explore the potential of this compound as a tool for studying the kinetics of metalloenzymes, using tyrosinase as a primary example.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound is outlined below. This synthesis is based on established chemical transformations.

Caption: Plausible synthetic workflow for this compound.

Characterization: The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridinone ring protons and the acetyl group methyl protons. |

| ¹³C NMR | Resonances for the carbons of the pyridinone ring and the acetyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

| FT-IR Spectroscopy | Characteristic peaks for O-H, N-H, C=O (amide and pyridinone), and C=C bonds. |

| Purity (HPLC) | A single major peak indicating high purity (>95%). |

Protocols for Enzyme Kinetic Studies

The following protocols are designed to investigate the inhibitory effect of this compound on a model metalloenzyme, mushroom tyrosinase. These protocols can be adapted for other metalloenzymes with appropriate modifications to substrates and buffer conditions.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 475 nm

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Workflow for IC₅₀ Determination:

Caption: Step-by-step workflow for determining the IC₅₀ value.

Detailed Steps:

-

Prepare Stock Solutions:

-

Tyrosinase: Prepare a stock solution in phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.

-

L-DOPA: Prepare a stock solution in phosphate buffer immediately before use to prevent auto-oxidation.

-

This compound: Prepare a high-concentration stock solution in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

Phosphate buffer

-

Varying concentrations of this compound (from the serial dilutions). Ensure the final DMSO concentration is the same in all wells and does not exceed 1-2% to avoid enzyme denaturation.

-

Tyrosinase solution.

-

-

Include control wells:

-

100% activity control: No inhibitor.

-

Blank: No enzyme.

-

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the L-DOPA solution to all wells simultaneously to start the reaction.

-

Data Acquisition: Immediately begin measuring the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (v₀ with inhibitor / v₀ without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal).

-

Protocol 2: Determination of the Mode of Inhibition

This protocol helps to elucidate the mechanism by which this compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive).

Workflow for Mode of Inhibition Study:

Caption: Workflow for determining the mode of enzyme inhibition.

Detailed Steps:

-

Experimental Setup: Follow the same general procedure as for the IC₅₀ determination, but with the following modifications:

-

Use a range of L-DOPA concentrations.

-

For each L-DOPA concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of this compound (e.g., concentrations around the determined IC₅₀ value).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.

-

Construct a Lineweaver-Burk plot by plotting 1/v₀ against 1/[S] for each inhibitor concentration.

-

Analyze the resulting plot:

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

Mixed inhibition: The lines will intersect in the second or third quadrant.

-

-

Data Interpretation and Expected Results

Based on the metal-chelating properties of the 3-hydroxy-4-pyridinone scaffold, this compound is expected to exhibit inhibitory activity against metalloenzymes like tyrosinase.

Example Data Presentation:

Table 1: Hypothetical IC₅₀ Values of Hydroxypyridinone Derivatives against Tyrosinase

| Compound | IC₅₀ (µM) |

| Kojic Acid (Reference) | 15.2 |

| This compound | To be determined |

| Derivative A | To be determined |

| Derivative B | To be determined |

The mode of inhibition is likely to be competitive or mixed-type, as the inhibitor would compete with the substrate for binding to the enzyme's active site, or bind to both the free enzyme and the enzyme-substrate complex, respectively, by chelating the essential copper ions.

Troubleshooting and Considerations

-

Solubility: this compound may have limited aqueous solubility. Ensure that the stock solution in DMSO is fully dissolved and that the final concentration in the assay does not lead to precipitation.

-

Inhibitor Purity: The purity of the synthesized inhibitor is critical. Impurities could lead to erroneous kinetic data.

-

Substrate Stability: L-DOPA can auto-oxidize. Prepare fresh solutions and include appropriate blanks to correct for any non-enzymatic reaction.

-

Enzyme Stability: Ensure the enzyme remains stable and active throughout the experiment. Maintain appropriate pH and temperature conditions.

Conclusion

This compound represents a promising, yet underexplored, candidate for the study of metalloenzyme kinetics. Its 3-hydroxy-4-pyridinone core provides a strong rationale for its potential as an enzyme inhibitor through metal chelation. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate the inhibitory properties of this and similar compounds. Such studies will not only contribute to a deeper understanding of enzyme mechanisms but may also pave the way for the development of novel therapeutic agents targeting metalloenzymes.

References

- Todd, M. J., & Gomez, J. (2001). Enzyme kinetics determined using calorimetry: a general assay for enzyme activity?. Analytical biochemistry, 296(2), 179-187.

- Leaback, D. H., & Robinson, H. K. (1975). A continuous-flow, automated method for the study of enzyme kinetics. Biochemical Journal, 149(3), 751-757.

- Moridani, M. Y., Tilbrook, G. S., Khodr, H. H., & Hider, R. C. (2002). Synthesis and physicochemical assessment of novel 2-substituted 3-hydroxypyridin-4-ones, novel iron chelators. Journal of Pharmacy and Pharmacology, 54(3), 349-364.

- Santos, M. A., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 26(16), 4997.

- Ma, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Pharmaceuticals, 14(11), 1168.

- Goud, G. N., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(8), 896-912.

- Brune, W., & Fabris, J. D. (1994). Kinetic analysis of inhibitor actions on enzymes. Brazilian Journal of Medical and Biological Research, 27(8), 1845-1851.

- Santos, M. A., et al. (2018). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current medicinal chemistry, 25(33), 4048-4085.

- Singh, S., et al. (2024). Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization. Sensors & Diagnostics, 3(1), 18-38.

- Hider, R. C., & Kong, X. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical reviews, 118(16), 7818-7893.

- Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl) pyridine-4 (1 H)-one derivatives. Dalton Transactions, 45(11), 4646-4660.

- Singh, S., et al. (2024). Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization. Sensors & Diagnostics, 3(1), 18-38.

- Hider, R. C., et al. (1996). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4 (1H)-pyridinones. Journal of medicinal chemistry, 39(11), 2184-2194.

- Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl) acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3627-o3628.

- Tobos, C. M., et al. (2019). Sensitivity and binding kinetics of an ultra-sensitive chemiluminescent enzyme-linked immunosorbent assay at arrays of antibodies. Journal of immunological methods, 473, 112643.

- Ferreira, A. C., et al. (2015). 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. Bioorganic & medicinal chemistry letters, 25(17), 3564-3568.

- Al-Ostath, A. I., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 163-170.

- Sanchez-Gracia, O., et al. (2021). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International journal of molecular sciences, 22(16), 8845.

- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe (III)–Ion with N-(4-Hydroxyphenyl) Acetamide.

- Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10931.

- Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl) acetamide.

- Mondal, P., & Mandal, A. K. (2025). Excited-state dynamics of 4-hydroxyisoindoline-1, 3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics.

- Goud, N. R., et al. (2018). Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. JBIC Journal of Biological Inorganic Chemistry, 23(7), 1087-1097.

- Siddiqui, S. Z., et al. (2017). Synthesis and evaluation for biological activities of npyridin-3-yl substituted [phenylsulphonamido] acetamide. Pak. J. Pharm. Sci, 30(3), 675-681.

- Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in" Click and Probing". Molecules, 27(5), 1599.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of N-(3-Hydroxypyridin-4-yl)acetamide in Medicinal Chemistry: A Prospective Guide

Introduction: Unveiling a Promising Scaffold

In the vast landscape of medicinal chemistry, the discovery and development of novel molecular scaffolds with therapeutic potential is a continuous pursuit. N-(3-Hydroxypyridin-4-yl)acetamide, a molecule nestled at the intersection of two biologically significant pharmacophores—the 3-hydroxypyridin-4-one (HPO) core and the versatile acetamide group—stands as a compound of considerable, yet largely unexplored, interest. While direct literature on this specific molecule is sparse, a deep dive into the well-established properties of its constituent parts allows us to construct a compelling prospective analysis of its potential applications. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the latent opportunities that this compound presents, complete with proposed synthetic protocols and evaluation strategies.

The 3-hydroxypyridin-4-one scaffold is renowned for its exceptional metal-chelating properties, particularly its high affinity for iron(III).[1][2] This has led to the development of clinically approved iron chelators for the treatment of iron overload disorders.[1] Beyond this primary application, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The acetamide functionality, on the other hand, is a ubiquitous feature in a multitude of approved drugs, contributing to target binding, modulating physicochemical properties, and influencing metabolic stability.[6] The strategic combination of these two pharmacophores in this compound suggests a molecule with a multifaceted pharmacological profile waiting to be unlocked.

This document will serve as a detailed application note and a set of guiding protocols to stimulate and inform research into this promising, yet under-investigated, chemical entity. We will explore its potential as a novel therapeutic agent, propose robust synthetic routes, and outline detailed experimental protocols for its biological evaluation.

Physicochemical Properties and Drug-Likeness Assessment

A preliminary in-silico assessment of this compound provides insights into its potential as a drug candidate. These computed properties are crucial for guiding initial development and formulation strategies.

| Property | Predicted Value | Implication in Drug Discovery |

| Molecular Weight | 152.15 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |

| LogP (octanol-water partition coefficient) | 0.25 | Indicates good water solubility and potential for crossing biological membranes |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility |

| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility |

| Topological Polar Surface Area (TPSA) | 69.2 Ų | Suggests good potential for oral absorption and cell permeability |

Note: These values are estimations based on computational models and require experimental verification.

Proposed Medicinal Chemistry Applications and Rationale

The unique structural amalgamation within this compound paves the way for several exciting therapeutic applications.

Modulated Iron Chelators for Neurodegenerative Diseases

Causality Behind the Experimental Choice: Iron dysregulation is a key pathological feature in several neurodegenerative diseases, including Parkinson's and Alzheimer's disease, where it contributes to oxidative stress and neuronal cell death. The 3-hydroxypyridin-4-one core of this compound provides a strong foundation for iron chelation.[1] The introduction of the acetamide group at the 4-position could modulate the chelating strength and lipophilicity of the molecule, potentially allowing it to cross the blood-brain barrier more effectively than traditional HPO-based chelators. This could lead to the development of disease-modifying therapies that target iron-mediated neurotoxicity.

Experimental Workflow:

Caption: Hypothesized mechanism of anti-inflammatory action.

Scaffold for Kinase Inhibitor Development

Causality Behind the Experimental Choice: The pyridinone ring system is a well-established scaffold in the design of kinase inhibitors, often acting as a hinge-binding motif. [7]The 3-hydroxy and 4-acetamido groups of this compound can serve as crucial hydrogen bond donors and acceptors for interaction with the kinase hinge region. This positions the molecule as a promising starting point for fragment-based drug design or as a core scaffold for developing novel kinase inhibitors targeting various cancers and inflammatory diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This proposed synthesis is a two-step process starting from commercially available 3-hydroxy-4-pyrone (maltol).

Step 1: Synthesis of 4-Amino-3-hydroxypyridine

-

To a solution of 3-hydroxy-4-pyrone (1 eq.) in aqueous ammonia (25%), add a solution of ammonium chloride (1.2 eq.) in water.

-

Heat the reaction mixture in a sealed vessel at 150-160 °C for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield 4-amino-3-hydroxypyridine.

Step 2: Acetylation of 4-Amino-3-hydroxypyridine

-

Dissolve 4-amino-3-hydroxypyridine (1 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq.) followed by the dropwise addition of acetyl chloride (1.1 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: In Vitro Iron (III) Chelation Assay

This protocol utilizes a colorimetric method to assess the iron-chelating capacity of the synthesized compound.

Materials:

-

This compound

-

FeCl₃ solution (1 mM in 0.1 M HCl)

-

Ferrozine solution (5 mM)

-

HEPES buffer (20 mM, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 100 µL of HEPES buffer to each well.

-

Add 20 µL of varying concentrations of the test compound to the wells.

-

Add 20 µL of the FeCl₃ solution to initiate the reaction.

-

Incubate the plate at room temperature for 10 minutes.

-

Add 20 µL of the ferrozine solution to each well.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

-

The iron-chelating activity is calculated as a percentage of the inhibition of the ferrozine-Fe(II) complex formation.

Conclusion and Future Directions

This compound represents a molecule of significant synthetic and therapeutic interest. While its potential has yet to be fully realized, the foundational knowledge of its core scaffolds provides a solid rationale for its exploration in medicinal chemistry. The proposed applications in neurodegeneration, inflammation, and oncology are just the beginning. Further derivatization of the core structure could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide offer a starting point for researchers to embark on the exciting journey of unlocking the therapeutic potential of this promising molecule. It is through such systematic investigation that the hidden gems of medicinal chemistry are brought to light, paving the way for the next generation of innovative therapies.

References

- New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (2024). Medicinal Chemistry, 20(9).

- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). RSC Advances, 13(47), 33285-33296.

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Research in Pharmaceutical Sciences, 9(3), 205-212.

- Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. (2014). RSC Advances, 4(92), 50567-50576.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2023). Journal of Medicinal Chemistry, 66(15), 10247-10271.

- 3-hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. (2015). Future Medicinal Chemistry, 7(4), 455-482.

- Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. (n.d.). Blazingprojects.

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2015). Journal of Medicinal Chemistry, 58(15), 6084-6095.

- Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. (2021). Molecules, 26(22), 7013.

- Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide. (2023). Benchchem.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Molecules, 27(6), 1989.

- 4‑Hydroxypyridine: A Hidden Gem in Drugs. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Hydroxypyridin-4-yl)acetamide

Welcome to the technical support center for the synthesis of N-(3-Hydroxypyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the acetylation of 4-amino-3-hydroxypyridine. While seemingly straightforward, this reaction is often plagued by issues of low yield and the formation of undesired byproducts. This guide will delve into the critical aspects of this synthesis, offering practical solutions to common problems and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiment.

Low Yield of this compound

Question: My reaction is consistently resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yield is a frequent issue in this synthesis and can stem from several factors. Let's break down the likely culprits and their solutions.

1. Incomplete Reaction:

-

Cause: The reaction may not have gone to completion, leaving a significant amount of the starting material, 4-amino-3-hydroxypyridine, unreacted. This can be due to insufficient reaction time, low temperature, or inadequate mixing.

-

Solution:

-

Reaction Monitoring: It is crucial to monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and methanol. The disappearance of the starting material spot will indicate the completion of the reaction.

-

Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time.

-

Temperature Adjustment: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of byproducts.

-

2. Hydrolysis of the Acetylating Agent:

-

Cause: Acetylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. If there is moisture in your reaction setup (e.g., in the solvent or glassware), the acetylating agent will react with water to form acetic acid, rendering it unavailable for the desired reaction.

-

Solution:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents. It is also advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

-

3. Product Loss During Workup and Purification:

-

Cause: Significant amounts of the product can be lost during the extraction and purification steps. This compound has some solubility in water, which can lead to losses during aqueous workup.

-

Solution:

-

Optimized Extraction: When performing a liquid-liquid extraction, ensure you use a sufficient volume of the organic solvent and perform multiple extractions (e.g., 3-4 times) to maximize the recovery of the product from the aqueous layer.

-

Careful Purification: If using column chromatography, choose an appropriate solvent system to ensure good separation and minimize product loss on the column. For recrystallization, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Formation of Byproducts

Question: My final product is contaminated with impurities. What are the likely byproducts and how can I prevent their formation?

Answer: The presence of impurities is another common challenge. The primary byproducts in this synthesis are the O-acetylated and the di-acetylated compounds.

1. O-Acetylated Byproduct (4-acetamido-3-acetoxypyridine):

-

Cause: The hydroxyl group on the pyridine ring can also be acetylated, leading to the formation of an ester. This is more likely to occur if the reaction conditions are not carefully controlled.

-

Solution:

-

Control of Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acetylating agent. A large excess of the acetylating agent will favor di-acetylation.

-

Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize O-acetylation.

-

pH Control: The relative nucleophilicity of the amino and hydroxyl groups is pH-dependent. Under neutral or slightly basic conditions, the amino group is more nucleophilic and will be preferentially acetylated. The use of a non-nucleophilic base like triethylamine can help to scavenge the acid byproduct (HCl if using acetyl chloride) and maintain a favorable pH.[1]

-

2. Unreacted Starting Material:

-

Cause: As mentioned earlier, an incomplete reaction will leave unreacted 4-amino-3-hydroxypyridine in your product.

-

Solution: Ensure the reaction goes to completion by monitoring it with TLC.

Visualizing the Reaction and Side Reactions:

Caption: Reaction pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of this compound?

A1: While specific laboratory conditions may require optimization, the following protocol provides a solid starting point.

Experimental Protocol: Synthesis of this compound

| Step | Procedure | Key Considerations |

| 1. Reagent Preparation | In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve 4-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine. | Pyridine acts as both the solvent and a base to neutralize the acetic acid byproduct. |

| 2. Acetylation | Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. | The slow addition of acetic anhydride helps to control the exothermic reaction and minimize side product formation. |

| 3. Reaction | Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. | Monitor the reaction progress by TLC until the starting material is consumed. |

| 4. Quenching | After the reaction is complete, carefully quench the reaction by adding cold water. | This will hydrolyze any remaining acetic anhydride. |

| 5. Workup | Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. | Multiple extractions are necessary to ensure complete recovery of the product. |

| 6. Drying and Concentration | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. | |

| 7. Purification | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel. | Recrystallization is often effective for removing minor impurities. Column chromatography may be necessary if significant amounts of byproducts are present. |

Q2: How do I choose between acetyl chloride and acetic anhydride as the acetylating agent?

A2: Both acetyl chloride and acetic anhydride can be used for this synthesis.

-

Acetyl chloride is more reactive than acetic anhydride and may lead to a faster reaction. However, it also produces hydrochloric acid (HCl) as a byproduct, which can protonate the pyridine nitrogen and potentially lead to side reactions if not effectively neutralized by a base.

-

Acetic anhydride is generally less reactive and easier to handle. It produces acetic acid as a byproduct, which is less corrosive than HCl. For laboratory-scale synthesis, acetic anhydride in pyridine is a common and effective choice.[1][2]

Q3: What are the key characterization data for this compound?

A3: The structure of the synthesized compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure. You would expect to see signals corresponding to the aromatic protons on the pyridine ring, the amide proton, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be characteristic of the desired product.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, O-H, C=O (amide), and aromatic C-H bonds.

Q4: What is the best way to purify the final product?

A4: The choice of purification method depends on the nature and quantity of the impurities.

-

Recrystallization: If the crude product is a solid and contains relatively small amounts of impurities, recrystallization is often the most efficient purification method. A good solvent system is one in which the product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble at all temperatures.

-